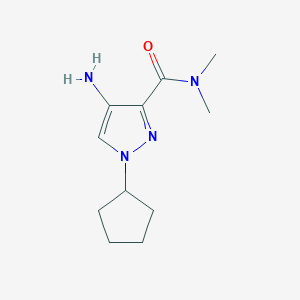

![molecular formula C19H19N3O4 B2513874 Acide 2-{4-[4-(benzyloxy)phényl]-3-méthyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoïque CAS No. 866149-17-9](/img/structure/B2513874.png)

Acide 2-{4-[4-(benzyloxy)phényl]-3-méthyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

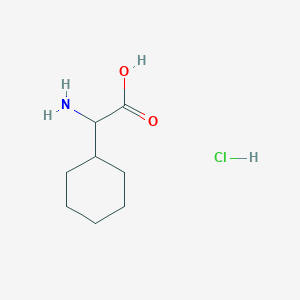

2-{4-[4-(Benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid is a synthetic compound that belongs to the triazole class of compounds. Its structure features a triazole ring, which is a five-membered ring containing three nitrogen atoms, along with various functional groups such as a benzyloxyphenyl and a propanoic acid moiety. This compound is of significant interest in various fields due to its potential biological and chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically starts with readily available chemicals like benzyl alcohol, phenylhydrazine, and acetic anhydride.

Reaction Steps:

The first step involves the condensation of benzyl alcohol with phenylhydrazine to form 4-(benzyloxy)phenylhydrazine.

This intermediate then undergoes cyclization with acetic anhydride to form the triazole ring, resulting in 4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole.

Finally, the addition of propanoic acid results in the formation of 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid.

Reaction Conditions: These reactions are typically carried out in organic solvents like ethanol or dichloromethane at temperatures ranging from room temperature to 80°C, under reflux conditions.

Industrial Production Methods:

The industrial synthesis often involves a similar route but on a larger scale, with careful control over reaction parameters to ensure high yield and purity.

Continuous flow reactors and advanced purification techniques like chromatography and recrystallization are employed.

Types of Reactions It Undergoes:

Oxidation: This compound can be oxidized to form derivatives with different oxidation states, affecting its biological activity.

Reduction: It can undergo reduction, particularly at the benzyloxy group, to form dehydroxy derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a catalyst like ferric chloride (FeCl₃).

Major Products Formed:

Oxidation Products: Benzoic acid derivatives.

Reduction Products: Deoxy derivatives.

Substitution Products: Halogenated or nitrated compounds.

Chemistry:

Used as a building block in organic synthesis for creating more complex molecules.

Employed in studying reaction mechanisms and kinetics.

Biology:

Investigated for its potential as an enzyme inhibitor or activator.

Studied for its interactions with various biomolecules.

Medicine:

Explored for its therapeutic potential in treating diseases, owing to its ability to modulate biological pathways.

Industry:

Utilized in the manufacture of specialty chemicals and materials.

Applications in developing new polymers and resins.

Applications De Recherche Scientifique

- Cependant, ces composés ne sont que marginalement stables dans l'eau en raison de l'hydrolyse. La cinétique de l'hydrolyse dépend des substituants sur le cycle aromatique, et le pH influence de manière significative la vitesse de réaction, en particulier au pH physiologique .

- Ces dérivés ont montré un potentiel en tant qu'inhibiteurs et ont été testés contre des cellules de cancer du sein (MCF-7), de tumeur pulmonaire non à petites cellules (A549), de cancer du côlon (HCT-116) et de cancer du col de l'utérus (SiHa) .

- Les dérivés d'ester pinacolique de l'acide 4-(benzyloxy)phénylboronique sont des candidats prometteurs pour le traitement des maladies auto-immunes médiées par Th17 telles que la polyarthrite rhumatoïde, le psoriasis et la sclérose en plaques .

- Le ligand dérivé de ce composé joue un rôle essentiel dans les réactions d'échange d'halogènes, qui sont pertinentes en chimie synthétique .

- Les dérivés d'acide boronique, y compris ce composé, trouvent des applications en synthèse organique, en chimie médicinale et en science des matériaux .

Conception et administration de médicaments

Inhibition de la kinase EGFR et activité antiproliférative

Traitement des maladies auto-immunes médiées par Th17

Réactions d'échange d'halogènes

Synthèse organique et chimie médicinale

Biologie chimique et chimie bioorganique

Mécanisme D'action

Molecular Targets: This compound targets specific enzymes or receptors, depending on its structural modifications.

Pathways Involved: It may interact with signaling pathways involving nitrogen and oxygen radicals, affecting cellular processes such as proliferation and apoptosis.

Effects: Its effects are mediated through binding interactions with proteins, altering their function and activity.

Unique Features:

The presence of a benzyloxyphenyl group enhances its hydrophobic interactions compared to similar triazole compounds.

The propanoic acid moiety provides a site for further chemical modifications, increasing its versatility in synthetic applications.

Comparaison Avec Des Composés Similaires

Triazolam: Shares the triazole ring but differs significantly in functional groups and biological activity.

Ibuprofen: Similar propanoic acid structure but belongs to a different class (NSAIDs) and has different pharmacological properties.

This compound stands out due to its unique combination of structural features and reactivity, making it a valuable subject for further research and application in various scientific fields.

Propriétés

IUPAC Name |

2-[3-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-13(18(23)24)22-19(25)21(14(2)20-22)16-8-10-17(11-9-16)26-12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPSRCJRVQLHCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2513794.png)

![methyl 2-[(2Z)-6-methoxy-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513803.png)

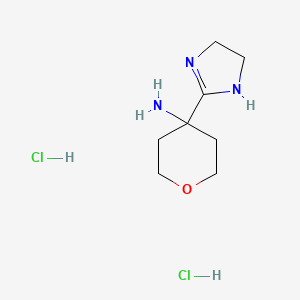

![6-chloro-N-[1-(oxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2513804.png)

![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2513806.png)

![2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2513808.png)

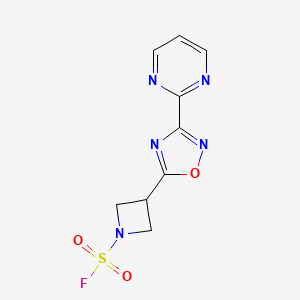

![4-(diethylsulfamoyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2513809.png)

![3-({[4-(4-fluorobenzoyl)phenyl]methyl}sulfanyl)-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B2513810.png)

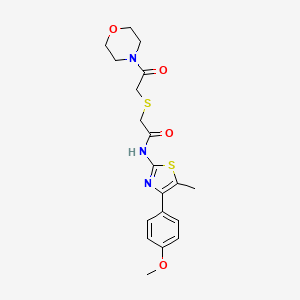

![N-(4-ethylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2513813.png)